molecular formula C11H14OSe B1202226 Furan, tetrahydro-2-[(phenylseleno)methyl]- CAS No. 65539-72-2

Furan, tetrahydro-2-[(phenylseleno)methyl]-

Cat. No.: B1202226
CAS No.: 65539-72-2
M. Wt: 241.2 g/mol
InChI Key: STVRMJDABAVWDF-UHFFFAOYSA-N
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Description

Furan, tetrahydro-2-[(phenylseleno)methyl]- is an organic compound that belongs to the class of furans Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan, tetrahydro-2-[(phenylseleno)methyl]- typically involves the reaction of tetrahydrofuran with phenylselenium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for furan, tetrahydro-2-[(phenylseleno)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency. Industrial production would also focus on ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Furan, tetrahydro-2-[(phenylseleno)methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding tetrahydrofuran derivatives.

    Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives and alkenes.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Furan, tetrahydro-2-[(phenylseleno)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of furan, tetrahydro-2-[(phenylseleno)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler furan derivative without the phenylseleno group.

    2-Methyltetrahydrofuran: Another furan derivative with a methyl group instead of the phenylseleno group.

    2,5-Dimethylfuran: A furan derivative with two methyl groups.

Uniqueness

Furan, tetrahydro-2-[(phenylseleno)methyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and potential therapeutic uses.

Properties

IUPAC Name

2-(phenylselanylmethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSe/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVRMJDABAVWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C[Se]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338821
Record name Furan, tetrahydro-2-[(phenylseleno)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65539-72-2
Record name Furan, tetrahydro-2-[(phenylseleno)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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